(Rac)-DPPC-d6: A Technical Guide for Researchers in Lipidomics and Membrane Biophysics
(Rac)-DPPC-d6: A Technical Guide for Researchers in Lipidomics and Membrane Biophysics
(Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) is a deuterated synthetic phospholipid that serves as a valuable tool in sophisticated research applications. Its utility spans two primary domains: as a high-fidelity internal standard in quantitative mass spectrometry for lipidomics and as a structural probe in the biophysical analysis of model membranes. This guide provides an in-depth overview of its applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.
Core Applications of (Rac)-DPPC-d6
The strategic incorporation of six deuterium (B1214612) atoms into the choline (B1196258) headgroup of DPPC imparts a stable isotope label, rendering it chemically identical to its non-deuterated counterpart but distinguishable by its mass-to-charge ratio (m/z). This key feature underpins its principal uses:
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Quantitative Lipidomics via Mass Spectrometry: (Rac)-DPPC-d6 is considered a "gold standard" internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological matrices. Its near-identical physicochemical properties to endogenous DPPC ensure it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for experimental variability.
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Biophysical Studies of Model Membranes: Deuterated lipids, including (Rac)-DPPC-d6, are instrumental in techniques like Neutron Scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium label provides essential contrast against hydrogen, enabling detailed investigations into the structure, dynamics, and hydration of lipid bilayers.
Section 1: (Rac)-DPPC-d6 as an Internal Standard in Quantitative Lipidomics
The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomics. (Rac)-DPPC-d6 is added at a known concentration to biological samples at the initial stage of sample preparation to account for analyte loss during extraction and to correct for matrix effects that can suppress or enhance the analyte signal during ionization.
Experimental Protocol: Quantification of DPPC in Human Plasma
This protocol outlines a representative method for the quantification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in human plasma using (Rac)-DPPC-d6 as an internal standard.
1. Materials and Reagents:
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(Rac)-DPPC-d6 (Internal Standard)
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DPPC (Analyte Standard)
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Human Plasma (e.g., K2-EDTA)
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Methanol (B129727) (HPLC-grade)
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Chloroform (HPLC-grade)
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Water (LC-MS grade)
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Formic Acid
2. Preparation of Standard and Internal Standard Solutions:
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DPPC Stock Solution (1 mg/mL): Accurately weigh and dissolve DPPC in chloroform:methanol (2:1, v/v).
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(Rac)-DPPC-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve (Rac)-DPPC-d6 in chloroform:methanol (2:1, v/v).
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DPPC Working Solutions (Calibration Standards): Prepare a series of dilutions from the DPPC stock solution in methanol to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.
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(Rac)-DPPC-d6 Working Solution (Internal Standard): Dilute the (Rac)-DPPC-d6 stock solution in methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Lipid Extraction):
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Thaw human plasma samples on ice.
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To 100 µL of plasma, add 20 µL of the (Rac)-DPPC-d6 working solution (100 ng/mL). Vortex briefly.
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Add 1 mL of ice-cold chloroform:methanol (2:1, v/v). Vortex vigorously for 2 minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
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Carefully collect the lower organic phase into a new tube.
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Dry the organic extract under a gentle stream of nitrogen.
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Reconstitute the dried lipid extract in 100 µL of mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).
4. LC-MS/MS Analysis:
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Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
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Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
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Gradient: A suitable gradient to separate DPPC from other lipids.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
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Multiple Reaction Monitoring (MRM) Transitions:
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DPPC: Precursor ion m/z 734.6 → Product ion m/z 184.1 (choline headgroup).
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(Rac)-DPPC-d6: Precursor ion m/z 740.6 → Product ion m/z 190.1 (deuterated choline headgroup).
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5. Data Analysis and Quantification:
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Integrate the chromatographic peaks for both DPPC and (Rac)-DPPC-d6.
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Calculate the peak area ratio of the analyte (DPPC) to the internal standard ((Rac)-DPPC-d6) for each sample.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the DPPC calibration standards.
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Determine the concentration of DPPC in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Method Validation Parameters
The following tables summarize representative quantitative data for the validation of an LC-MS/MS method for DPPC using (Rac)-DPPC-d6 as an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 10 - 1000 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Bias at LLOQ | < 20% |
| Bias at other levels | < 15% |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 10 | < 10 | 90 - 110 |
| Mid QC | 300 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | 85 - 95 | 90 - 110 |
| High QC | 800 | 85 - 95 | 90 - 110 |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value close to 100% indicates minimal signal suppression or enhancement.
Visualization of Experimental Workflow
Section 2: (Rac)-DPPC-d6 in Biophysical Studies of Model Membranes
In the realm of membrane biophysics, deuterated lipids are indispensable for probing the structure and dynamics of lipid bilayers. Techniques such as Small-Angle Neutron Scattering (SANS) and Solid-State Nuclear Magnetic Resonance (ssNMR) rely on the difference in scattering length between hydrogen and deuterium to generate contrast. By selectively deuterating parts of a lipid molecule, researchers can highlight specific regions of the membrane.
While heavily deuterated DPPC (e.g., DPPC-d62 where the acyl chains are deuterated) is more common for maximizing contrast in neutron scattering, headgroup-deuterated lipids like (Rac)-DPPC-d6 are valuable for studying the hydration and conformation of the polar headgroup region.
Experimental Protocol: Preparation of Vesicles for Neutron Scattering
This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DPPC and (Rac)-DPPC-d6 for SANS experiments to study membrane structure.
1. Materials and Reagents:
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DPPC
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(Rac)-DPPC-d6
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Chloroform
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Buffer (e.g., HEPES or PBS) prepared in D₂O for contrast matching.
2. Vesicle Preparation:
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Lipid Film Formation:
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In a round-bottom flask, co-dissolve a desired molar ratio of DPPC and (Rac)-DPPC-d6 in chloroform.
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Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
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Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
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Hydration:
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Hydrate the lipid film with the D₂O-based buffer by vortexing. This will form multilamellar vesicles (MLVs).
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Extrusion:
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To form LUVs of a defined size, subject the MLV suspension to extrusion.
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Pass the suspension multiple times (e.g., 21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the phase transition temperature of DPPC (~41°C).
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3. Small-Angle Neutron Scattering (SANS) Measurement:
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Instrument: A SANS instrument at a neutron source facility.
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Sample Environment: Place the LUV suspension in a quartz cuvette in a temperature-controlled sample holder.
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Data Acquisition: Collect scattering data at various temperatures, for instance, below and above the main phase transition temperature of DPPC.
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Data Analysis: Analyze the scattering curves using appropriate models to determine structural parameters of the bilayer, such as thickness, area per lipid, and the location of the deuterated headgroups.
Visualization of Logical Relationships
Conclusion
(Rac)-DPPC-d6 is a versatile and powerful tool for researchers in both lipidomics and membrane biophysics. As an internal standard, it provides the accuracy and precision required for robust quantitative analysis of phospholipids (B1166683) in complex biological systems. In biophysical studies, its deuterium label offers a unique window into the molecular architecture and dynamics of lipid membranes. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective application of (Rac)-DPPC-d6 in advanced scientific research.
